molecular formula C19H10Cl2F6N2O B2987548 3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 338410-46-1

3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2987548
CAS No.: 338410-46-1
M. Wt: 467.19
InChI Key: GQCHYUJTJUOXOX-UHFFFAOYSA-N
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Description

3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple halogen atoms and trifluoromethyl groups. This compound is notable for its unique chemical structure, which includes two pyridine rings and multiple trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, including halogenation and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The process may involve the use of specialized catalysts and reaction conditions optimized for large-scale synthesis. For instance, the direct chlorination and fluorination of pyridine derivatives are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while nucleophilic substitution can result in the replacement of halogen atoms with other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]-5-(trifluoromethyl)pyridine lies in its dual pyridine rings and multiple trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high specificity and potency .

Properties

IUPAC Name

3-chloro-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2F6N2O/c20-14-6-11(18(22,23)24)8-28-16(14)5-10-1-3-13(4-2-10)30-17-15(21)7-12(9-29-17)19(25,26)27/h1-4,6-9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCHYUJTJUOXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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